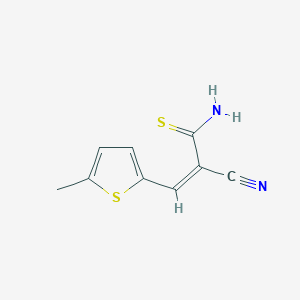

![molecular formula C14H16N2O3S2 B5547283 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)

4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide involves multi-step chemical processes. For instance, a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds were synthesized starting from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, indicating the complexity and versatility in the synthesis of sulfonamide derivatives (Ghorab et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been elucidated using X-ray crystallography, providing detailed insights into their molecular geometry. For example, the crystal structure of specific sulfonamide compounds was reported, highlighting the importance of structural analysis in understanding the molecular basis of their activity (Ghorab et al., 2017).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates from 3-alkoxy-2-aryl(or methyl)-sulfonylacrylonitriles demonstrates the reactivity of such compounds under specific conditions (Stephens et al., 1999).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. The single crystal X-ray structure analysis of related compounds offers insights into their physical characteristics and behavior under different conditions (Ramazani et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for understanding the functionality of sulfonamide derivatives. The reactions of thiophene sulfonyl derivatives, for example, shed light on their potential chemical behavior and applications (Cremlyn et al., 1981).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Ghorab et al. (2017) explored the synthesis of a series of compounds similar to 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, focusing on their antimicrobial properties. The compounds displayed significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, indicating potential use in antimicrobial applications (Ghorab, Soliman, Alsaid, & Askar, 2017).

Polymer Science

Several studies delve into the synthesis and characterization of polyamides and related polymers, which are significant in materials science:

Hsiao and Huang (1997) conducted research on aromatic polyamides based on ether-sulfone-dicarboxylic acids. These polyamides displayed high thermal stability and solubility in polar solvents, suggesting applications in high-performance materials (Hsiao & Huang, 1997).

Sheng et al. (2010) synthesized novel polyamides containing sulfone-ether linkages and xanthene cardo groups. These polymers were amorphous, soluble in polar solvents, and exhibited high thermal stability, making them suitable for advanced polymeric materials (Sheng, Li, Jiang, He, & Song, 2010).

Liaw, Liaw, and Yang (1999) developed new polyamides with moderate to high inherent viscosities, amorphous nature, and high thermal stability. Such materials have potential in various industrial applications (Liaw, Liaw, & Yang, 1999).

Chemical Reactions and Structures

Research on the chemical reactions and structures of derivatives related to this compound offers insights into their potential applications:

Pomerantz, Amarasekara, and Dias (2002) studied the synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, providing valuable data on molecular conformations and interactions (Pomerantz, Amarasekara, & Dias, 2002).

Cremlyn, Goulding, Swinbourne, and Yung (1981) examined the reactions of thiophene sulfonyl derivatives, including those involving sulfonyl chlorides, hydrazides, and azides. This research contributes to the understanding of the reactivity of similar sulfonyl compounds (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

properties

IUPAC Name |

4-[(2,4-dimethylphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-9-4-5-12(10(2)6-9)16-21(18,19)11-7-13(20-8-11)14(17)15-3/h4-8,16H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTYSSQLWSKWKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

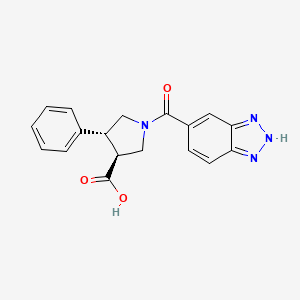

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)

![2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)

![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)

![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)

![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)

![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)